3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

Catalog No.
S586252
CAS No.
32856-49-8
M.F
C10H10N2O2
M. Wt
190.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

CAS Number

32856-49-8

Product Name

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

IUPAC Name

3-(4-aminophenyl)pyrrolidine-2,5-dione

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

InChI

InChI=1S/C10H10N2O2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5,11H2,(H,12,13,14)

InChI Key

AFLGSUFOCCZEEZ-UHFFFAOYSA-N

SMILES

C1C(C(=O)NC1=O)C2=CC=C(C=C2)N

Synonyms

3-(4'-aminophenyl)pyrrolidine-2,5-dione, WSP 3, WSP-3

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=C(C=C2)N

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with an amino group and a phenyl group. Its molecular formula is C10H10N2O2C_{10}H_{10}N_{2}O_{2}, and it has a molecular weight of approximately 190.20 g/mol. The compound is known for its potential applications in medicinal chemistry, particularly due to its structural similarity to other biologically active compounds, which may suggest similar biological properties .

The synthesis of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione typically involves the acylation of pyrrolidine-2,4-diones. This reaction can be facilitated by Lewis acids, which enhance the electrophilicity of the carbonyl group, making it more reactive towards nucleophilic attack by the amine. Additionally, the compound can undergo various chemical transformations such as oxidation and substitution reactions, which can modify its functional groups and potentially alter its biological activity.

Research indicates that 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione exhibits significant biological activity. It has been studied for its anticonvulsant properties, showing efficacy in various seizure models. The compound's mechanism of action may involve modulation of neurotransmitter systems or ion channels in the central nervous system . Furthermore, derivatives of this compound have been investigated for their potential as analgesics and anti-inflammatory agents, highlighting its versatility in pharmacological applications .

Several methods have been reported for the synthesis of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione:

  • Acylation Method: Involves the reaction of pyrrolidine-2,4-diones with appropriate acylating agents in the presence of Lewis acids to yield the desired product.
  • Mechanochemical Synthesis: This method utilizes mechanical energy to promote

3-(4-Amino-phenyl)-pyrrolidine-2,5-dione has several applications in medicinal chemistry:

  • Anticonvulsant Agents: Due to its efficacy in seizure models, it is being explored as a potential treatment for epilepsy.
  • Analgesics: The compound's derivatives are being studied for their pain-relieving properties.
  • Research Tool: Its unique structure makes it a valuable compound for studying biological pathways and mechanisms in pharmacology .

Interaction studies have demonstrated that 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione can interact with various biological targets. For instance, studies have examined its inhibitory effects on specific enzymes involved in steroidogenesis, such as aromatase. These interactions suggest potential therapeutic roles in conditions influenced by hormonal regulation . Furthermore, research into its binding affinity with neurotransmitter receptors could elucidate its mechanism of action as an anticonvulsant .

Several compounds share structural similarities with 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
3-(4-Chlorophenyl)-pyrrolidine-2,5-dioneContains a chlorine substituent on the phenyl ringAnticonvulsant activity
1-(2-Fluorophenyl)-3-(4-morpholinophenyl)amino-pyrrolidine-2,5-dioneFluorine substitution on phenylPotential anti-cancer properties
3-(4-Methylphenyl)-pyrrolidine-2,5-dioneMethyl group on phenylAnalgesic effects

Uniqueness of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione

The uniqueness of 3-(4-Amino-phenyl)-pyrrolidine-2,5-dione lies in its specific amino substitution on the phenyl ring, which may enhance its binding affinity to certain receptors compared to other derivatives. This structural feature could contribute to its distinct pharmacological profile and therapeutic potential in treating neurological disorders and pain management.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

190.074227566 g/mol

Monoisotopic Mass

190.074227566 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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